6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one 6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 5494-84-8
VCID: VC21335127
InChI: InChI=1S/C15H16N4O/c1-10(2)19-14-12(9-16-19)15(20)18-13(17-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18,20)
SMILES: CC(C)N1C2=C(C=N1)C(=O)NC(=N2)CC3=CC=CC=C3
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol

6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 5494-84-8

Cat. No.: VC21335127

Molecular Formula: C15H16N4O

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one - 5494-84-8

Specification

CAS No. 5494-84-8
Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
IUPAC Name 6-benzyl-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C15H16N4O/c1-10(2)19-14-12(9-16-19)15(20)18-13(17-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18,20)
Standard InChI Key MJVRCGQITFKTBE-UHFFFAOYSA-N
Isomeric SMILES CC(C)N1C2=NC(=NC(=O)C2=CN1)CC3=CC=CC=C3
SMILES CC(C)N1C2=C(C=N1)C(=O)NC(=N2)CC3=CC=CC=C3
Canonical SMILES CC(C)N1C2=NC(=NC(=O)C2=CN1)CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator